-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride, also known as TFPEA, is a molecule composed of a central ethanamine (ethylamine) chain bonded to a trifluoromethyl-substituted phenyl ring at one end and a hydrochloride (HCl) group at the other end. This structure falls under the class of aromatic ethylamines.
TFPEA's specific research applications are not widely publicised, but its structural features offer potential for investigation in a few areas:
1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride, also known as (R)-1-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride, is a chemical compound with the molecular formula C₉H₁₁ClF₃N and a molecular weight of approximately 225.64 g/mol. This compound features a trifluoromethyl group attached to a phenyl ring, which significantly influences its chemical properties and biological activity. It is typically stored under inert gas conditions at temperatures between 2-8°C to maintain stability .
Currently, there is no documented information on the specific mechanism of action of 1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride.
As with any new compound, it is advisable to handle 1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride with caution due to the lack of specific safety data. Here are some general safety considerations for handling similar molecules:
1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride has been studied for its potential biological activities. The trifluoromethyl group enhances lipophilicity, which may improve the compound's ability to cross biological membranes. Preliminary studies suggest that it may exhibit:
The synthesis of 1-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride can be achieved through several methods:
This compound has several applications across various fields:
Interaction studies involving 1-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride focus on its binding affinity to various receptors and enzymes. These studies are crucial for understanding its pharmacodynamics and potential therapeutic effects.
Several compounds share structural similarities with 1-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride, providing insight into its uniqueness:
Compound Name | Molecular Formula | Key Differences |
---|---|---|
1-(3-Fluorophenyl)ethanamine hydrochloride | C₉H₁₁ClF₂N | Lacks trifluoromethyl group; different properties |
1-Methyl-1-(4-(trifluoromethyl)phenyl)ethanamine | C₁₀H₁₂ClF₃N | Contains an additional methyl group |
(S)-1-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride | C₉H₁₁ClF₃N | Enantiomeric form; potential differences in activity |
The presence of the trifluoromethyl group is a notable feature that enhances lipophilicity and potentially alters pharmacological profiles compared to similar compounds without such substitutions. This unique characteristic may contribute to distinct biological activities and applications in medicinal chemistry.